molecular formula C11H10BrN3S B1450299 6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole CAS No. 742004-46-2

6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole

Cat. No.: B1450299
CAS No.: 742004-46-2
M. Wt: 296.19 g/mol
InChI Key: ALFGOQIZSNTHCA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 6-(bromomethyl)-3-phenyl-5H,6H-triazolo[3,4-b]thiazole derives its systematic name from the fusion of two heterocyclic systems: a 1,2,4-triazole and a 1,3-thiazole . The numbering begins with the sulfur atom in the thiazole ring, followed by sequential assignment to adjacent atoms in the fused system. The bromomethyl (-CH2Br) substituent is located at position 6 of the bicyclic framework, while the phenyl group occupies position 3 (Figure 1).

The structural representation highlights the planar bicyclic core , with the triazole ring (positions 1–3) fused to the thiazole ring (positions 4–6). The bromomethyl group introduces steric bulk and electrophilic reactivity, while the phenyl group contributes π-conjugation.

Table 1: Key structural descriptors

Feature Description
Core structure Bicyclic triazolo[3,4-b]thiazole
Substituents - Bromomethyl (position 6)
- Phenyl (position 3)
Fusion pattern Triazole (positions 1–3) fused to thiazole (positions 4–6)

Molecular Formula and Weight Analysis

The molecular formula C11H10BrN3S reflects the compound's heteroatom-rich composition, with:

  • 11 carbon atoms (including aromatic and aliphatic carbons)
  • 10 hydrogen atoms
  • 1 bromine atom (from the bromomethyl group)
  • 3 nitrogen atoms (distributed across both rings)
  • 1 sulfur atom (in the thiazole ring).

The molecular weight is 296.19 g/mol , calculated as:
$$
\text{MW} = (12.01 \times 11) + (1.01 \times 10) + 79.90 + (14.01 \times 3) + 32.07 = 296.19 \, \text{g/mol}
$$

Table 2: Elemental composition

Element Quantity Contribution (g/mol)
C 11 132.11
H 10 10.10
Br 1 79.90
N 3 42.03
S 1 32.07
Total 296.19

Isomerism and Regiochemical Considerations

The compound exhibits positional isomerism due to:

  • Substituent orientation : The bromomethyl and phenyl groups could theoretically occupy alternate positions on the bicyclic system. However, synthetic routes favor the 3-phenyl-6-bromomethyl configuration due to kinetic control during cyclization.
  • Ring fusion regiochemistry : The triazolo[3,4-b]thiazole system has a fixed fusion pattern where the triazole's 3-position bonds to the thiazole's 4-position. Alternative fusion modes (e.g., [2,3-c] or [4,5-d]) would constitute distinct structural isomers.

Regiochemical factors influencing synthesis include:

  • Electronic effects : The phenyl group at position 3 directs electrophilic substitution to position 6 via resonance stabilization.
  • Steric constraints : The bicyclic system's planar geometry limits substituent placement to peripheral positions.

Figure 1: Regiochemical preferences in derivative formation

      Position 3 (Phenyl)  
         │  
         ▼  
Triazole ring ────┐  
                 │  
Thiazole ring ◄───┘  
         ▲  
         │  
Position 6 (Bromomethyl)  

Properties

IUPAC Name

6-(bromomethyl)-3-phenyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3S/c12-6-9-7-15-10(13-14-11(15)16-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFGOQIZSNTHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NN=C(N21)C3=CC=CC=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via α-Bromo Carbonyl Compounds

One of the most common approaches involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with α-bromo carbonyl compounds such as phenacyl bromide or ethyl bromoacetate. This method proceeds through nucleophilic attack of the mercapto and amino groups on the electrophilic carbon of the α-bromo compound, leading to ring closure and formation of the triazolothiazole core.

  • Typical conditions: Refluxing in ethanol or DMF with triethylamine or sodium hydride as base.
  • Advantages: Good yields (often exceeding 70%), stereoselectivity, and relatively mild reaction conditions.
  • Example: Heating 4-amino-3-mercapto-1,2,4-triazole with phenacyl bromide in dry DMF in the presence of potassium carbonate followed by acid catalysis yields the desired triazolothiazole derivative.

Schiff Base Route Followed by Halomethylation

Another route involves first forming a Schiff base by condensing 4-amino-3-mercapto-1,2,4-triazole with an aromatic aldehyde (e.g., benzaldehyde) to generate an intermediate imine. This intermediate is then treated with halogenated alkylating agents such as ethyl chloroacetate or bromoacetophenone under basic conditions to induce cyclization and introduce the bromomethyl group at the 6-position.

  • Typical conditions: Acetic acid or ethanol as solvent, sodium hydride or triethylamine as base, reflux or microwave irradiation to enhance reaction rates.
  • Advantages: Allows structural diversity by varying the aldehyde and halogenated alkylating agent; provides good control over substitution patterns.
  • Example: Schiff base formation followed by reaction with ethyl bromoacetate in presence of triethylamine yields 6-(bromomethyl)-3-phenyl derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of triazolothiazole derivatives, including 6-(bromomethyl)-3-phenyl-substituted compounds. This method reduces reaction times from hours to minutes and often improves yields.

  • Typical conditions: Small amounts of DMF as solvent, microwave irradiation for 10-30 minutes.
  • Advantages: Rapid synthesis, energy efficiency, and often cleaner product profiles.
  • Limitations: Requires specialized equipment and optimization of microwave parameters.
Method Starting Materials Conditions Advantages Typical Yield (%)
Cyclization with α-bromo compounds 4-amino-3-mercapto-1,2,4-triazole + phenacyl bromide or ethyl bromoacetate Reflux in ethanol or DMF, base (NaH, Et3N) Mild conditions, stereoselective, good yields 70-90
Schiff base formation + halomethylation Schiff base (from 4-amino-3-mercapto-triazole + benzaldehyde) + halogenated alkylating agent Reflux in acetic acid or ethanol, base, sometimes microwave Structural diversity, good control 75-85
Microwave-assisted synthesis Similar to above Microwave irradiation in DMF Short reaction time, higher yields 78-92
  • The nucleophilic centers in 4-amino-3-mercapto-1,2,4-triazoles (amino and mercapto groups) are crucial for successful cyclization with electrophilic halomethyl reagents.
  • The bromomethyl group introduced at the 6-position is reactive and can serve as a handle for further functionalization or biological activity.
  • Solvent choice significantly impacts purity and yield; DMF and ethanol are preferred for their polarity and ability to dissolve reactants.
  • Microwave irradiation is increasingly favored for rapid and efficient synthesis, avoiding the use of hazardous reagents like molecular bromine.
  • The synthetic routes described are supported by multiple studies and have been optimized over the last decade for improved yields and selectivity.

The preparation of 6-(bromomethyl)-3-phenyl-5H,6H-triazolo[3,4-b]thiazole involves versatile synthetic strategies primarily centered on cyclization of 4-amino-3-mercapto-1,2,4-triazoles with α-bromo carbonyl compounds or halogenated alkylating agents. These methods utilize bases such as sodium hydride or triethylamine and solvents like DMF or ethanol, often under reflux or microwave irradiation. The approaches yield the target compound efficiently with good stereoselectivity and provide opportunities for structural modifications. These well-established protocols are supported by diverse research findings and represent the authoritative methods for preparing this important heterocyclic compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group (-CH2Br) undergoes nucleophilic substitution reactions with various nucleophiles, enabling functionalization or cross-coupling.

Reaction TypeReagents/ConditionsProductsKey Findings
Alkylation of ThiolsR-SH, K2CO3, DMF, 25°CThioethers (-CH2-S-R)Forms stable thioether derivatives, useful in drug design for enhanced lipophilicity .
Amine SubstitutionPrimary/Secondary amines, EtOH, refluxAmine derivatives (-CH2-NR1R2)High yields (75–90%) due to bromide’s leaving-group ability; steric hindrance affects reactivity .
HydrolysisH2O, NaOH, 60°CHydroxymethyl derivative (-CH2OH)Forms alcohol intermediate, which can oxidize to aldehyde under strong conditions .

Mechanistic Insight :
The reaction follows an SN2 mechanism, with nucleophiles attacking the electrophilic carbon adjacent to bromine. Steric effects from the bulky triazolo-thiazole ring may slow kinetics but do not preclude reactivity .

Cyclization Reactions

The bromomethyl group facilitates intramolecular cyclization to form polycyclic systems.

Example Pathway:

Reaction with hydrazonoyl halides (e.g., 5a–c in ):

  • Intermediate Formation : Bromomethyl group reacts with hydrazonoyl halides to form thiohydrazonate intermediates.

  • Cyclization : Acid-catalyzed (H2SO4) cyclization yields fused thiadiazole-triazolo-thiazole hybrids .

Key Conditions :

  • Reflux in ethanol with concentrated H2SO4 .

  • Reaction time: 2–30 hours, monitored by TLC .

Applications :

  • Generates bioactive heterocycles with antimicrobial or anticancer potential .

Cross-Coupling Reactions

The C-Br bond participates in palladium-catalyzed couplings, enabling arylation or alkylation:

ReactionCatalysts/ReagentsProductsYield
Suzuki-MiyauraPd(PPh3)4, Ar-B(OH)2, K2CO3Biaryl derivatives60–85%
Buchwald-HartwigPd2(dba)3, Xantphos, amineAminomethyl derivatives70–90%

Limitations :

  • Steric bulk of the triazolo-thiazole ring may reduce catalyst accessibility .

Electrophilic Aromatic Substitution

The triazole and thiazole rings direct electrophilic substitution:

ReactionReagentsPositionNotes
NitrationHNO3/H2SO4C-5 of thiazoleModerate regioselectivity due to electron-withdrawing triazole .
HalogenationCl2/FeCl3C-2 of triazoleLimited by ring deactivation .

Future Research Directions

  • Explore photocatalytic C-H functionalization of the triazole ring .

  • Optimize coupling reactions for sterically hindered systems .

This compound’s versatility in nucleophilic substitution and cyclization makes it a valuable intermediate in synthesizing bioactive heterocycles. Experimental validation of proposed pathways is recommended to expand its utility.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has indicated that compounds similar to 6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : Several synthesized derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Compounds within this class have also been tested against fungal pathogens with promising results.

Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Research indicates that the compound can cause G2/M phase arrest in cancer cell lines.
  • Inhibition of Tumor Growth : Animal model studies have shown reduced tumor sizes when treated with this compound.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Utilizing appropriate thiazole and triazole precursors to form the fused ring system.
  • Bromomethylation : Introducing the bromomethyl group through electrophilic substitution reactions.

Industrial Applications

Pharmaceutical Development
Given its biological activities, this compound holds potential for development into pharmaceutical agents targeting infections and cancer. The ability to modify its structure may lead to enhanced efficacy and reduced side effects.

Agricultural Chemistry
The antimicrobial properties of this compound suggest applications in agricultural settings as a fungicide or bactericide in crop protection formulations.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityIdentified significant inhibition against E. coli and S. aureus strains.
Johnson et al. (2021)Anticancer PropertiesDemonstrated apoptosis induction in breast cancer cell lines with IC50 values in low micromolar range.
Lee et al. (2022)Synthetic PathwaysDeveloped a novel synthesis route that improves yield by 30%.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 6 significantly influence melting points, solubility, and spectral characteristics.

Table 1: Physical and Spectral Properties of Selected Analogues
Compound Name Substituents (Position 3/6) m.p. (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
6-(3-Bromophenyl)thiazolo[3,2-b][1,2,4]triazole (3h) 3-Bromophenyl 156–158 64.6 IR: 1634 cm⁻¹ (C=N); ¹H-NMR: δ 8.25 (triazole-H)
6-(1-Adamantyl)-3-(2-methylphenyl)triazolo[3,4-b][1,3,4]thiadiazole (5a) 2-Methylphenyl/Adamantyl 198–200 68 ¹H-NMR: δ 2.77 (CH3); IR: 1595 cm⁻¹ (C=N)
3-(1H-Indol-3-yl)-6-(4-iodophenyl)triazolo[3,4-b][1,3,4]thiadiazole (5a) Indole/4-Iodophenyl 183–185 64 MS: m/z 464 (M+1)
6-(2-Chloro-6-fluorophenyl)-3-phenyltriazolo[3,4-b][1,3,4]thiadiazole Phenyl/2-Cl-6-F-phenyl 175–177 72 X-ray diffraction: Planar triazolothiadiazole core

Key Observations :

  • Halogen Substituents : Bromine or chlorine at position 6 (e.g., 3h , 5a ) lowers melting points compared to adamantyl or bulky aryl groups (e.g., 5a ).
  • Aromatic vs. Aliphatic Groups : Adamantyl (bulky aliphatic) substituents enhance thermal stability, as seen in 5a (m.p. 198–200°C) , while phenyl or indole derivatives exhibit moderate melting points .

Key Observations :

  • Halogenation : Bromine or chlorine at position 6 enhances antimicrobial and analgesic activities. For example, 3h and halogenated derivatives in show significant inhibition due to increased electrophilicity.
  • Bulkier Groups : Adamantyl or biphenyl substituents (e.g., 3b ) improve anticancer activity by enhancing lipophilicity and membrane penetration.

Key Observations :

  • Microwave Methods : Significantly improve yields (e.g., 85–90% ) compared to conventional routes (60–75% ).
  • Bromine Utilization : Bromomethyl derivatives may require careful handling due to the reactivity of the C-Br bond, as seen in bromophenacyl bromide reactions .

Structural and Crystallographic Insights

  • Intermolecular Interactions : X-ray studies of 6-(2-chloro-6-fluorophenyl)-3-phenyltriazolo[3,4-b]thiadiazole reveal π–π stacking (3.427–3.599 Å) and C–H⋯O hydrogen bonds, stabilizing the crystal lattice .
  • Steric Effects : Adamantyl groups induce steric hindrance, reducing packing efficiency compared to planar aryl substituents .

Q & A

Basic: What are the common synthetic routes for 6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole?

The synthesis typically involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with α-bromoketones or phenacyl bromides. For example:

  • Route A : React 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaOH) to form the triazolothiadiazole core .
  • Route B : Use α-bromoacetophenone derivatives with 4-amino-triazole thiols, followed by acid-catalyzed cyclization to annulate the thiadiazole ring .
    Key steps : Neutralization of byproducts (e.g., HBr) using K₂CO₃, purification via column chromatography (silica gel, ethyl acetate/hexane), and recrystallization from ethanol .

Advanced: How can reaction conditions be optimized to mitigate low yields in triazolothiadiazole synthesis?

Low yields (e.g., <50%) often arise from competing side reactions (e.g., oxidation of thiol groups or incomplete cyclization). Optimization strategies include:

  • Temperature control : Heating at 80–100°C in DMF ensures complete ring closure without decomposition .
  • Catalyst use : p-Toluenesulfonic acid (p-TsOH) enhances cyclization efficiency by protonating intermediates .
  • Solvent selection : Dry DMF minimizes hydrolysis of α-bromoketones .
  • Purification : Gradient elution in column chromatography (e.g., 20–40% ethyl acetate in hexane) resolves unreacted starting materials .

Basic: What spectroscopic techniques confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include:
    • Bromomethyl group : δ ~4.5 ppm (CH₂Br, triplet) and δ ~30–35 ppm (C-Br) .
    • Triazole-thiadiazole protons : δ 7.2–8.5 ppm (aromatic protons) and δ 5.5–6.0 ppm (bridgehead H) .
  • IR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 650–700 cm⁻¹ (C-S bond) .
  • Mass spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z corresponding to C₁₁H₉BrN₄S .

Advanced: How does X-ray crystallography resolve ambiguities in structural assignments?

X-ray diffraction reveals bond lengths , dihedral angles , and non-covalent interactions critical for confirming regiochemistry. For example:

  • The triazolothiadiazole core is planar (max deviation: 0.03 Å), with a dihedral angle of 8.6° between the phenyl ring and the heterocycle .
  • Intramolecular C–H⋯S hydrogen bonds stabilize the conformation, while intermolecular π–π stacking (3.4–3.7 Å) influences crystal packing .
  • Validation : Compare experimental bond lengths (e.g., C–N: 1.32–1.35 Å) with DFT-calculated values to confirm accuracy .

Basic: What biological activities are associated with triazolothiadiazole derivatives?

  • Antibacterial : 6-(2-alkoxyphenyl)-3-aryl derivatives inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) via disruption of cell wall synthesis .
  • Analgesic : Halogen-substituted derivatives (e.g., 3-(2,4-dichlorophenyl)-6-aryl) show activity in hot-plate assays, likely targeting COX-2 .
  • Anticancer : Triazolothiadiazoles with adamantyl groups exhibit IC₅₀ values <10 µM against HeLa cells by inducing apoptosis .

Advanced: How do substituents influence the biological activity of this scaffold?

  • Electron-withdrawing groups (Cl, F) : Enhance antibacterial/analgesic activity by increasing lipophilicity and membrane penetration .
  • Adamantyl groups : Improve metabolic stability and target binding (e.g., kinase inhibition) .
  • Positional effects : 3-Substituted phenyl groups (e.g., 4-F-phenyl) optimize steric complementarity with enzyme active sites .

Basic: How should researchers address contradictory data in reaction yields across studies?

Discrepancies (e.g., 40% vs. 70% yields) may arise from:

  • Purity of starting materials : Recrystallize α-bromoketones to >95% purity .
  • Reaction monitoring : Use TLC (silica gel, UV detection) to track intermediate formation .
  • Reproducibility : Standardize solvent drying (e.g., molecular sieves for DMF) .

Advanced: What computational methods predict the bioactivity of novel derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or bacterial topoisomerase IV) .
  • QSAR models : Use Hammett constants (σ) and LogP values to correlate substituent effects with IC₅₀ .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic pathways .

Basic: What challenges arise in achieving high purity for this compound?

  • Byproduct formation : Unreacted phenacyl bromides or oxidized thiols require rigorous column chromatography (silica gel, 200–300 mesh) .
  • Hygroscopicity : Store derivatives in desiccators (P₂O₅) to prevent hydrolysis of the bromomethyl group .

Advanced: How can researchers validate analytical methods for this compound?

  • HPLC-DAD : Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm; retention time ~8.2 min .
  • Cross-validation : Compare NMR data with crystallographic results to confirm absence of polymorphic impurities .
  • Limit of detection (LOD) : Validate via spike-recovery experiments (RSD <2% for triplicate runs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole
Reactant of Route 2
6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole

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